Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c1-13-9(12)6-2-5-3-8(10)11-4-7(5)14-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGOBITWBBTURE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=NC=C2O1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315362-16-3 | |
| Record name | methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloropyridine-2-carboxylic acid with methanol in the presence of a dehydrating agent to form the methyl ester . This is followed by a cyclization reaction to form the furo[2,3-c]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Transformations
The methyl ester group undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid. While direct experimental data for this compound is limited, analogous reactions in thieno[2,3-c]pyridine derivatives confirm this pathway. Typical conditions include:
| Reaction | Conditions | Outcome |
|---|---|---|
| Ester hydrolysis | NaOH (15%), ethanol, 0°C–rt, 2–3 h | Conversion to carboxylic acid derivative |
For example, similar hydrolysis of methyl esters in imidazo[1,2-a]pyridine systems achieved 71–85% yields .
Nucleophilic Aromatic Substitution at Chlorine
The chlorine atom at position 5 participates in nucleophilic substitution reactions, particularly with amines or alkoxides. A representative protocol involves:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Sodium methoxide | Ethanol, reflux, 1 h | Methoxy-substituted derivative | 74.3% |
This mirrors reactivity observed in chloropyridine systems, where chlorine displacement by nucleophiles proceeds efficiently under mild conditions .
Catalytic Cross-Coupling Reactions
The chlorine substituent enables palladium-catalyzed cross-couplings, as demonstrated in structurally similar furopyridines :
General Suzuki Cross-Coupling Protocol
| Parameter | Conditions |
|---|---|
| Catalyst | Pd(dppf)Cl₂ or SPhos Pd G3 |
| Base | K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O (4:1) or n-BuOH/H₂O (4:1) |
| Temperature | 90–110°C |
| Typical Yield | 65–73% |
For example, 6-chloro-3-substituted furo[3,2-b]pyridine derivatives underwent Suzuki coupling with boronic acids to introduce aryl/heteroaryl groups .
Reduction and Oxidation Pathways
The aldehyde analog (5-chlorofuro[2,3-c]pyridine-2-carbaldehyde) undergoes reduction to the alcohol and oxidation to the carboxylic acid, suggesting analogous transformations are feasible for the ester via intermediate steps:
| Reaction | Reagents | Outcome |
|---|---|---|
| Reduction of ester | LiAlH₄, THF, 0°C–rt | Alcohol derivative |
| Oxidation | DMP (Dess-Martin periodinane) | Ketone or carboxylic acid |
Condensation and Cyclization Reactions
The compound’s reactivity aligns with pyridine derivatives participating in Knoevenagel condensations and cyclizations to form extended heterocyclic systems. For example:
| Reaction | Conditions | Product |
|---|---|---|
| Condensation with amines | Ethanol, reflux | Imine or amide-linked analogs |
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate has been investigated for its potential as an antimicrobial agent and as a precursor for synthesizing other biologically active compounds. The presence of the chlorine atom and carboxylate group contributes to its biological activity by stabilizing reaction intermediates and facilitating interactions with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including those resistant to conventional treatments. The compound's mechanism of action is believed to involve the inhibition of bacterial growth through interference with essential metabolic pathways.
Anticancer Potential
The compound has also shown promise in anticancer research. It is being explored for its ability to inhibit specific enzymes involved in tumor growth and inflammation. For instance, studies have identified its potential as a dual inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), both of which are critical in cancer progression and inflammation control .
Agrochemical Applications
This compound serves as an intermediate in the synthesis of agrochemicals. Its derivatives are utilized in the development of herbicides and pesticides due to their biological activity against pests and weeds.
Synthesis of Agrochemicals
The compound's synthesis involves several steps, typically yielding high purity levels when optimized under specific conditions (e.g., using potassium carbonate in DMF at elevated temperatures) . These synthetic routes are crucial for producing effective agrochemical agents that can enhance crop protection.
Analytical Chemistry Applications
In addition to its biological applications, this compound is being explored for use in analytical chemistry, particularly in sensor development. Its chemical properties allow it to be integrated into sensor designs that detect specific biological or chemical analytes.
Sensor Development
The compound's sensitivity, selectivity, and response time are key parameters evaluated for practical applications in sensor technology . These sensors can potentially be used for environmental monitoring or clinical diagnostics.
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The chlorine atom and the furo[2,3-c]pyridine ring system play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Core Heterocycle Variations: Furo vs. Pyrrolo Derivatives
- Ethyl 1H-Pyrrolo[2,3-c]pyridine-2-carboxylates (e.g., 9c, 10b): These compounds replace the oxygen atom in the fused furan ring with a nitrogen (pyrrole), altering electronic properties and hydrogen-bonding capacity. For example, 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) was synthesized in 71% yield , lower than the 80–95% yields for methoxy or unsubstituted analogs . This suggests that chloro-substituted pyrrolo derivatives may face stability or reactivity challenges during synthesis.
Furo[2,3-c]pyridine-7-carboxylic Acid (CAS 1782264-34-9) :
This analog replaces the methyl ester with a carboxylic acid at position 5. The ester group in the target compound enhances lipophilicity (logP ≈ 2.1 predicted) compared to the polar carboxylic acid, which may improve membrane permeability in biological systems .
Substituent Effects: Chloro vs. Methoxy Groups
Ethyl 5-Methoxy-pyrrolo[2,3-c]pyridine-2-carboxylate (9c) :
Synthesized in 85% yield , the methoxy group likely stabilizes the intermediate via resonance, whereas the electron-withdrawing chloro substituent in the target compound may reduce electron density at the pyridine ring, affecting reactivity in electrophilic substitutions.5-Chlorofuro[2,3-c]pyridine (Entry 84 in ) :
This simpler analog lacks the methyl ester, highlighting the role of the ester in modulating solubility and steric bulk. The ester may also serve as a hydrolyzable prodrug moiety, akin to the conversion of ethyl esters (e.g., 9c) to carboxylic acids (e.g., 10c) under acidic conditions .
Physicochemical and Analytical Properties
- Collision Cross-Section (CCS) :
The target compound’s CCS values (137.7–152.6 Ų) are consistent with mid-sized heterocycles. Pyrrolo analogs (e.g., 10b) may exhibit higher CCS due to NH-group interactions, though direct data are unavailable. - Thermal Stability :
The absence of NH groups in the furopyridine core (vs. pyrrolo derivatives) may reduce susceptibility to oxidative degradation, a hypothesis supported by the higher synthesis yields of methoxy-substituted furo derivatives .
Tables
Table 1. Key Properties of Methyl 5-Chlorofuro[2,3-c]pyridine-2-carboxylate vs. Analogs
Conclusion this compound distinguishes itself from pyrrolo and other furo analogs through its balance of lipophilicity, stability, and synthetic versatility.
Biological Activity
Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
The biological activity of this compound has been linked to several mechanisms:
- Kinase Inhibition : Similar compounds in its class have shown inhibitory effects on various kinases involved in cancer signaling pathways, such as ALK (anaplastic lymphoma kinase) and c-Met. These kinases play crucial roles in cell proliferation and survival.
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit antitumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Cell Cycle Modulation : Research suggests that this compound may affect the cell cycle progression in cancer cells, leading to increased G0/G1 phase and decreased S phase, thereby inhibiting proliferation.
Antitumor Studies
A study evaluating the antitumor potential of various furo-pyridine derivatives, including this compound, demonstrated significant cytotoxic effects against several cancer cell lines. The following table summarizes the findings:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 5-ChloroFuroPyridine | MDA-MB-231 (TNBC) | 13 | Cell proliferation inhibition |
| 5-ChloroFuroPyridine | HepG-2 | 10 | Apoptosis induction |
| 5-ChloroFuroPyridine | MCF-7 | 15 | Cell cycle arrest |
Case Studies
- In Vitro Studies : In vitro assays using the sulforhodamine B method indicated that methyl derivatives showed significant growth inhibition in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468), with minimal effects on non-tumorigenic cells like MCF-12A. The most promising derivative exhibited a GI50 value of approximately 13 μM.
- In Vivo Studies : In ovo chick chorioallantoic membrane (CAM) models were utilized to assess the tumor size reduction capabilities of this compound derivatives. Results indicated a notable decrease in tumor size compared to control groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate, and how can reaction conditions be optimized for laboratory-scale synthesis?
- Methodological Answer : The compound can be synthesized via cyclization of precursors such as 5-chloropyridine-2-carboxylic acid derivatives with methyl furan carboxylate in the presence of dehydrating agents like phosphorus oxychloride (POCl₃). Key parameters include temperature control (80–100°C), stoichiometric ratios (1:1.2 for acid to ester), and reaction time (4–6 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity .
Q. How can the structural identity and purity of this compound be confirmed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra for characteristic peaks (e.g., ester carbonyl at ~165–170 ppm, furan protons at δ 6.5–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (CHClNO, [M+H] at m/z 212.0109) .
- Elemental Analysis : Validate empirical formula (e.g., C: 50.85%, H: 2.85%, N: 6.59%) against theoretical values .
Q. What are the primary chemical reactivity patterns of this compound in nucleophilic substitution reactions?
- Methodological Answer : The chlorine atom at position 5 undergoes nucleophilic substitution with amines (e.g., benzylamine) or thiols under mild conditions (DMF, 60°C, 2–4 hours). For example, reaction with benzylamine yields Methyl 5-(benzylamino)furo[2,3-c]pyridine-2-carboxylate. Monitoring via TLC (R shift from 0.6 to 0.3 in ethyl acetate/hexane) ensures completion .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the collision cross-section (CCS) of this compound for ion mobility spectrometry (IMS) applications?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict CCS values for adducts like [M+H] (137.7 Ų) and [M+Na] (152.6 Ų). Compare with experimental IMS data to validate conformational models. Discrepancies >5% may indicate unaccounted solvent effects or ion adduct conformers .
Q. What strategies mitigate competing side reactions during the oxidation of this compound to its carboxylic acid derivative?
- Methodological Answer : Controlled oxidation with KMnO in aqueous acidic media (pH 4–5, 90°C) minimizes over-oxidation. Use stoichiometric KMnO (1:3 molar ratio to substrate) and monitor reaction progress via UV-Vis (loss of furan absorbance at 270 nm). Post-reduction with NaHSO quenches excess oxidant .
Q. How does structural modification of this compound impact its bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substitution at Position 5 : Replace Cl with NH or SH to enhance antimicrobial activity (e.g., MIC reduction from 32 μg/mL to 8 μg/mL against S. aureus).
- Ester Hydrolysis : Convert methyl ester to free carboxylic acid for improved solubility (logP reduction from 2.1 to 0.8) and target binding (e.g., IC improvement from 10 μM to 2 μM in kinase assays).
- Validate modifications via in vitro assays (e.g., broth microdilution for antimicrobial activity) and molecular docking (PDB: 3ERT for kinase targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
